Cas no 21890-82-4 (1-methylcyclobutane-1-carbonyl chloride)

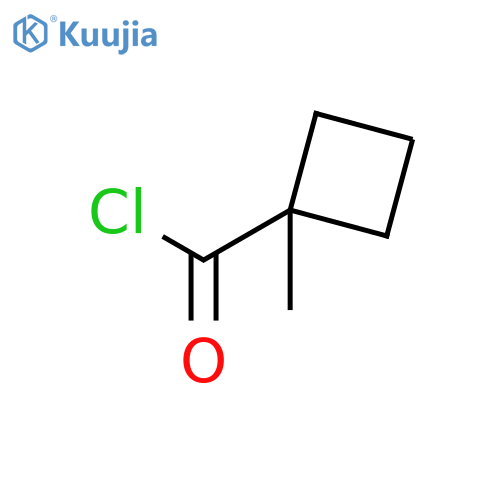

21890-82-4 structure

商品名:1-methylcyclobutane-1-carbonyl chloride

1-methylcyclobutane-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarbonyl chloride, 1-methyl-

- 1-methylcyclobutane-1-carbonyl chloride

- 1-methylcyclobutanecarboxylic acid chloride

- 21890-82-4

- C77609

- DB-337360

- EN300-248357

- USQWJVCTRMEGKJ-UHFFFAOYSA-N

- SCHEMBL1938094

- DTXSID90617626

- MFCD20483618

- 1-Methylcyclobutane-1-carbonylchloride

-

- MDL: MFCD20483618

- インチ: InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3

- InChIKey: USQWJVCTRMEGKJ-UHFFFAOYSA-N

- ほほえんだ: CC1(CCC1)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 132.03427

- どういたいしつりょう: 132.0341926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

1-methylcyclobutane-1-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248357-1.0g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 91% | 1.0g |

$793.0 | 2024-06-19 | |

| Enamine | EN300-248357-5.0g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 91% | 5.0g |

$3291.0 | 2024-06-19 | |

| Enamine | EN300-248357-0.05g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 91% | 0.05g |

$185.0 | 2024-06-19 | |

| Enamine | EN300-248357-10g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 94% | 10g |

$6422.0 | 2023-08-31 | |

| Enamine | EN300-248357-1g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 94% | 1g |

$793.0 | 2023-08-31 | |

| abcr | AB543380-250mg |

1-Methylcyclobutane-1-carbonyl chloride, 90%; . |

21890-82-4 | 90% | 250mg |

€631.00 | 2025-02-20 | |

| 1PlusChem | 1P01C27C-2.5g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 94% | 2.5g |

$2120.00 | 2023-12-18 | |

| 1PlusChem | 1P01C27C-10g |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 94% | 10g |

$8000.00 | 2023-12-18 | |

| 1PlusChem | 1P01C27C-500mg |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 94% | 500mg |

$826.00 | 2023-12-18 | |

| TRC | B497855-25mg |

1-methylcyclobutane-1-carbonyl chloride |

21890-82-4 | 25mg |

$ 70.00 | 2022-06-07 |

1-methylcyclobutane-1-carbonyl chloride 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

21890-82-4 (1-methylcyclobutane-1-carbonyl chloride) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21890-82-4)1-methylcyclobutane-1-carbonyl chloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):374.0/713.0